molecular formula C17H13ClF2N2OS B2613058 (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone CAS No. 851804-04-1

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2613058
CAS No.: 851804-04-1
M. Wt: 366.81
InChI Key: REOGUCYNMMLZAW-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds with thiazole moieties, including those similar to the chemical , have been synthesized and studied for their antioxidant activities . A study demonstrated that compounds with selenourea functionality along with halogen groups exhibited potent antioxidant activity, indicating the potential of such compounds in developing new antioxidant agents (Reddy et al., 2015).
  • Novel compounds incorporating thiophene and thiazole units were synthesized and characterized. The structural optimization and vibrational spectra interpretation were performed using density functional theory (DFT) , suggesting their potential application in understanding antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Synthesis and Reactivity

  • Research on benzo[b]thiophene derivatives, including their synthesis and reactivity towards sulfur- and oxygen-containing nucleophiles, provides insights into the functionalization of acyl-benzo[b]thiophene derivatives , which is relevant for creating diverse chemical libraries for further biological evaluation (Pouzet et al., 1998).

Polymeric Materials

  • The synthesis of poly(amide-ether)s bearing imidazole pendants was explored, indicating the versatility of such compounds in forming polymers with desirable physical and optical properties. These polymers showed potential in applications requiring materials with specific fluorescence emission characteristics (Ghaemy et al., 2013).

Antimicrobial and Antiviral Research

  • Studies on 1-(aryl)-2-(1H-imidazol-1-yl)methanones have explored their antibacterial properties , aiming to develop new broad-spectrum antibiotics. This research underscores the potential of such compounds in addressing antibiotic resistance issues (Chandra et al., 2020).
  • Synthesis and antiviral activity assessments of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides against tobacco mosaic virus further highlight the broad spectrum of biological activities that compounds with similar structures can exhibit (Chen et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Unfortunately, without specific information on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its biological activity and potential therapeutic applications. Given the presence of a 1,3,4-thiadiazole ring, which is a common structural motif in medicinal chemistry, this compound could potentially be explored for various therapeutic applications .

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N2OS/c18-12-5-2-1-4-11(12)10-24-17-21-8-9-22(17)16(23)15-13(19)6-3-7-14(15)20/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOGUCYNMMLZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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